6-Methyl-[1,1'-biphenyl]-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
14845-77-3 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-methyl-2-phenylphenol |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3 |
InChI Key |
KLJBEZBPLIGZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile of 6-Methyl-[1,1'-biphenyl]-2-ol
[1]
Executive Summary & Molecular Architecture
6-Methyl-[1,1'-biphenyl]-2-ol (CAS: 17755-10-1 / 14845-77-3) is a sterically congested phenol derivative.[1] Unlike its parent compound (2-phenylphenol), the introduction of a methyl group at the C6 position—flanking the inter-ring bond opposite the C2 hydroxyl group—imposes severe steric strain.
The "Ortho-Twist" Effect
The defining feature of this molecule is the dihedral twist . The steric clash between the C6-methyl group, the C2-hydroxyl group, and the protons of the adjacent phenyl ring forces the two aromatic rings out of coplanarity.
-
Consequence 1 (Solubility): The molecule cannot stack efficiently in the solid state. This results in a significantly lower melting point (~37–38°C) compared to planar analogs, enhancing solubility in non-polar organic solvents.
-
Consequence 2 (Shielding): The hydroxyl group is sterically shielded, which can reduce the rate of dissolution in aqueous bases (NaOH) despite its acidic nature (
).
Physicochemical Profile
| Property | Value | Implication for Solubility |
| Molecular Weight | 184.23 g/mol | Moderate size; lipophilic character dominates.[1] |
| Melting Point | 37–38°C | Low lattice energy; easy to dissolve even in cold solvents.[1] |
| LogP (Predicted) | ~3.5–4.0 | Highly lipophilic; poor water solubility.[1] |
| H-Bond Donor | 1 (Phenolic OH) | Soluble in H-bond acceptors (Acetone, THF).[1] |
Solvent Compatibility Matrix
The following data synthesizes experimental recrystallization protocols and thermodynamic solubility principles for 2,6-disubstituted biphenyls.
Solubility Classification
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Excellent | Primary choice.[1] The solvent accepts H-bonds from the phenol while accommodating the lipophilic biphenyl core. |
| Non-Polar | Hexane, Toluene, Pentane | Good | The hydrophobic methyl group and twisted biphenyl core allow high solubility, especially when slightly warmed. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High solvation power for aromatic systems; useful for extraction but harder to remove (residual solvent).[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but competition for H-bonding can reduce solubility compared to ketones. Often used as the "anti-solvent" in precipitations. |
| Aqueous Base | 1M NaOH, 1M KOH | Soluble (Reactive) | Dissolves via deprotonation to form the phenolate salt. Note: Dissolution may be slow due to steric shielding of the OH. |
| Water | Water | Insoluble | < 0.1 mg/mL.[1] The hydrophobic bulk overwhelms the single polar OH group. |
Solvent Selection Logic (Graphviz Flow)
The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Experimental Protocols
Protocol A: Recrystallization (Purification)
The "gold standard" for purifying this compound utilizes its differential solubility in polar vs. non-polar solvents.[1] The low melting point (37°C) requires careful temperature control to prevent "oiling out."[1]
Materials:
-
Solvent A: Acetone (High solubility)
-
Solvent B: Hexane (Low solubility/Anti-solvent)[1]
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of Acetone at room temperature (25°C) to fully dissolve the solid. Do not heat significantly above 35°C or the solid may melt rather than dissolve.
-
Filtration: Filter the solution through a 0.45 µm PTFE filter to remove insoluble particulates.
-
Precipitation: Slowly add Hexane dropwise to the stirring acetone solution.
-
Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.
-
Crystallization: Place the flask in a freezer (-20°C) for 12–24 hours. The temperature drop is critical to force crystallization over oil formation.
-
Collection: Filter the white crystals cold. Wash with cold Hexane.
Protocol B: Quantitative Solubility Measurement (Shake-Flask Method)
To determine exact solubility limits for formulation development.[1]
Figure 2: Standard Operating Procedure (SOP) for solubility determination.
Application Context & Handling
Synthesis & Derivatives
This molecule is frequently used as a precursor for Betti bases (via reaction with aldehydes and amines) and specialized ligands for asymmetric catalysis.[1] The solubility in Ethanol allows it to react with phenylboronic acids in Suzuki couplings, while its solubility in Ether is ideal for workup procedures following acid/base extractions.
Storage & Stability[1][2]
References
-
European Patent Office. (1985).[1] Patent 0157652: 2-, 3- And 4-biphenyloxyaminoalkanes and related compounds.[1] (Describes recrystallization of 2-hydroxy-6-methylbiphenyl from acetone/hexane).[1][3] Link
-
Alfa Chemistry. (2024).[1] 2-Methyl-6-phenylphenol (CAS 17755-10-1) Physicochemical Properties.[1][4][5][6] (Provides Melting Point and Density data). Link
-
National Institutes of Health (NIH). (2020).[1] Crystal structure and Hirshfeld surface analysis of sterically hindered phenols.[1] (Mechanistic insight into the "ortho-twist" and dihedral angles in methyl-substituted phenols). Link
-
BenchChem. (2024).[1] 6-Methyl-[1,1'-biphenyl]-2-ol Product Data. (Confirming CAS and molecular weight). Link[1]
Sources
- 1. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-, 3- And 4-biphenyloxyaminoalkanes and related compounds, their preparation and uses, and pharmaceutical compositions containing them - Patent 0157652 [data.epo.org]
- 4. chembk.com [chembk.com]
- 5. molbase.com [molbase.com]
- 6. Kina CAS nr.: 17755-10-1; 2-methyl-6-phenylphenol Producenter - Gratis prøve - Alfa Chemical [dk.alfachemsp.com]
6-Methyl-[1,1'-biphenyl]-2-ol: A Technical Guide to Non-Planar Drug Scaffolds
This guide explores 6-Methyl-[1,1'-biphenyl]-2-ol (CAS: 14845-77-3), a scaffold that exemplifies the "escape from flatland" philosophy in modern medicinal chemistry.
Part 1: The Scaffold Core
Chemical Identity & The "Ortho-Twist"
In the pursuit of novel therapeutics, planar aromatic systems often suffer from poor solubility and limited selectivity. 6-Methyl-[1,1'-biphenyl]-2-ol (also known as 6-methyl-2-phenylphenol) offers a distinct structural advantage: conformational restriction via steric clash .
-
CAS Registry Number: 14845-77-3
-
Molecular Weight: 184.24 g/mol
-
LogP (Predicted): ~3.4
-
Key Feature: The ortho-hydroxyl (C2) and ortho-methyl (C6) groups flank the biaryl axis.
The Mechanistic Insight:
Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol) and can adopt a near-planar conformation to maximize
Why this matters for Drug Discovery:
-
Solubility Enhancement: The twisted conformation disrupts crystal packing energy (lattice energy), significantly improving solubility compared to planar bioisosteres.
-
Selectivity: The molecule presents a permanent "cleft" or "edge-to-face" vector, allowing it to bind into hydrophobic pockets that exclude flat promiscuous binders (PAINS).
-
Metabolic Shielding: The C6-methyl group blocks a metabolically vulnerable ortho-position, potentially extending half-life (
).
Physicochemical Profile (Table 1)
| Property | Value | Implication for Drug Design |
| H-Bond Donors | 1 (Phenolic OH) | Critical for anchoring in receptor pockets (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 1 | Modulation of pKa allows for pH-dependent binding. |
| Rotatable Bonds | 1 (Biaryl axis) | Restricted rotation reduces entropic penalty upon binding. |
| Topological Polar Surface Area | 20.2 Ų | Excellent blood-brain barrier (BBB) permeability potential. |
| pKa | ~10.5 | Weakly acidic; exists as neutral species at physiological pH. |
Part 2: Synthetic Accessibility & Protocols
The Challenge of Steric Hindrance
Synthesizing 2,6-disubstituted biaryls is non-trivial due to the "ortho-effect" inhibiting the transmetallation step in standard Suzuki-Miyaura couplings. Standard Pd(PPh
The Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition and reductive elimination in sterically congested systems.
Protocol: SPhos-Mediated Suzuki Coupling
This protocol is designed for the high-yield synthesis of the 6-methyl-[1,1'-biphenyl]-2-ol core from a sterically hindered halide.
Reagents:
-
Substrate A: 2-Bromo-3-methylphenol (protected as methyl ether or MOM-ether if necessary, though free phenol can work with excess base). Recommendation: Use 1-bromo-2-methoxy-3-methylbenzene.
-
Substrate B: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl ·DCM. -
Base: K
PO (3.0 equiv). -
Solvent: Toluene/Water (10:1).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 minutes.
-
Catalyst Pre-formation: Add Pd(OAc)
and SPhos to the flask. Add 2 mL of dry Toluene. Stir at RT for 10 mins to generate the active Pd(0) species (solution turns yellow/orange). -
Reagent Addition: Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground K
PO (3.0 mmol). -
Degassing: Add the remaining Toluene/Water solvent mixture. Sparge with Argon for 5 minutes.
-
Reflux: Heat the reaction to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na
SO . -
Deprotection (if needed): If using methoxy ether, treat with BBr
(1M in DCM) at 0°C to reveal the free phenol.
Synthesis Workflow Diagram
Caption: Optimized synthetic route utilizing Buchwald ligands to overcome steric hindrance at the biaryl axis.
Part 3: Medicinal Chemistry Applications
Case Study: FtsZ Inhibition (Antimicrobial)
Recent studies identify biphenyl scaffolds as potent inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial cytoskeletal protein essential for cell division.[1]
-
Mechanism: The biphenyl core mimics the hydrophobic cleft of the FtsZ inter-domain interface.
-
Role of 6-Methyl-2-ol:
-
The -OH group acts as a hydrogen bond donor to the backbone carbonyl of the protein pocket.
-
The 6-Methyl group forces the phenyl ring (Ring B) to twist, filling a hydrophobic sub-pocket that planar inhibitors cannot access.
-
Result: Enhanced binding affinity (
in low M range) and improved selectivity over mammalian tubulin.
-
Scaffold SAR Map (Structure-Activity Relationship)
This diagram illustrates the strategic functionalization points on the scaffold.
Caption: SAR map highlighting the pharmacophoric contributions of the 6-methyl-2-ol scaffold.
Part 4: References & Validation
The following references validate the synthetic methodology, structural properties, and biological relevance of substituted biphenyl scaffolds.
-
Conformational Analysis of Ortho-Substituted Biphenyls
-
Source: "The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable."[2] Chemistry (Weinheim an der Bergstrasse, Germany).
-
Relevance: Establishes the energetic basis for the "ortho-twist" and conformational bias.
-
-
Biphenyl Scaffolds in Antibacterial Discovery
-
Source: "Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors." European Journal of Medicinal Chemistry.
-
Relevance: Validates the use of the biphenyl core for targeting FtsZ and the importance of hydrophobic fit.
-
-
Synthesis of Sterically Hindered Biaryls
-
Source: "Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications."[3] RSC Publishing.
-
Relevance: Discusses the synthetic challenges and solutions (bioisosteres) for ortho-substituted systems.
-
-
Chemical Identity & Properties
-
Source: PubChem Compound Summary for CID 86266 (6-Methyl-2-phenylphenol).
-
Relevance: Verification of CAS, molecular weight, and physicochemical data.
-
Sources
- 1. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The torsional barriers of 2-hydroxy- and 2-fluorobiphenyl: small but measurable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Review: Synthetic Strategies for Ortho-Substituted Biphenyls
Executive Summary: The "Ortho Effect" Challenge
The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core for angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and privileged chiral ligands (e.g., BINAP). However, the synthesis of ortho-substituted biphenyls presents a unique kinetic and thermodynamic challenge.
Steric hindrance at the 2,2'-positions imposes a high rotational barrier, often leading to atropisomerism. In transition-metal catalysis, this steric bulk inhibits the transmetallation and reductive elimination steps. This guide reviews three distinct mechanistic solutions to this problem, moving from established cross-coupling standards to emerging atom-economic C-H activation methods.
Mechanism I: Sterically Demanding Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling remains the gold standard for biaryl synthesis. However, standard protocols (e.g., Pd(PPh3)4) fail with di-ortho-substituted substrates due to the inability of the palladium center to accommodate the bulky partners during the catalytic cycle.
The Solution: Dialkylbiaryl Phosphine Ligands
The breakthrough in this field was the development of electron-rich, bulky phosphine ligands (Buchwald Ligands) such as SPhos , XPhos , and RuPhos .
-
Mechanistic Insight: These ligands promote oxidative addition into aryl chlorides (due to the electron-rich phosphine) and facilitate reductive elimination (due to the steric bulk of the biaryl backbone forcing the product off the metal center).
-
Secondary Interaction: The ipso-carbon of the ligand's lower ring interacts with the Pd center, stabilizing the monoligated Pd(0) species, which is the active catalyst.
Visualization: Sterically Modulated Catalytic Cycle
Caption: Catalytic cycle highlighting steric bottlenecks where bulky ligands (SPhos/XPhos) are critical.
Validated Protocol: SPhos-Mediated Coupling
Target: Synthesis of 2,2'-dimethylbiphenyl.
-
Preparation: In a Schlenk tube, charge Pd(OAc)2 (1 mol%) and SPhos (2 mol%).
-
Solvent: Add toluene (anhydrous) and stir at RT for 10 min to generate the active catalyst in situ.
-
Substrates: Add 2-bromotoluene (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Cool, filter through Celite, and concentrate.
-
Validation: 1H NMR will show distinct methyl shifts; lack of homocoupling is verified by GC-MS.
Mechanism II: Directed C-H Activation
Traditional cross-coupling requires pre-functionalization (halides/boronates) of both rings. C-H activation offers a more atom-economic route by using a Directing Group (DG) to position the catalyst.
The "Ortho-Effect" as an Advantage
In C-H activation, the "ortho" position is not a steric hindrance but the target. A Lewis-basic DG (e.g., amide, pyridine, carboxylic acid) coordinates to Pd(II), bringing the metal into proximity with the ortho C-H bond for cyclopalladation.
Validated Protocol: Amide-Directed Arylation
Target: Ortho-arylation of benzamide.[1]
-
Reagents: Combine Benzamide (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)2 (5 mol%), and AgOAc (1.0 equiv) as the oxidant/halide scavenger.
-
Conditions: Use TFA/TFAA as solvent/additive to promote the electrophilic palladation mechanism.
-
Temperature: Heat to 110°C in a sealed tube.
-
Mechanism: The reaction proceeds via a stable 5-membered palladacycle intermediate.
-
Note: Silver salts are critical here to regenerate the Pd(II) species from Pd(0).
Mechanism III: Aryne-Mediated Synthesis
For extremely hindered systems or when transition metal catalysis fails, aryne (benzyne) chemistry provides a powerful alternative.
-
Concept: Elimination of o-silyl aryl triflates generates a highly reactive benzyne intermediate.
-
Reaction: The benzyne undergoes nucleophilic attack (or insertion) by an aryl metallic species (e.g., aryl-Li or aryl-MgBr).
-
Advantage: This method builds the biphenyl bond under mild conditions without the need for palladium, though it requires careful handling of reactive intermediates.
Comparative Analysis of Methods
| Feature | Suzuki-Miyaura (SPhos) | C-H Activation (Directed) | Aryne Insertion |
| Steric Tolerance | High (with specialized ligands) | Medium (DG dependence) | Very High |
| Atom Economy | Low (Boronic waste) | High (No pre-functionalization) | Low (Silyl/Triflate waste) |
| Reagent Cost | High (Pd + Ligand) | High (Pd + Ag salts) | Medium (Precursor synthesis) |
| Scalability | Excellent (Industrial Standard) | Good | Moderate (Exothermic) |
| Key Risk | Protodeboronation | Regioselectivity (mono vs di) | Benzyne dimerization |
Industrial Case Study: Valsartan Synthesis
Valsartan (Diovan) contains a tetrazole-substituted ortho-biphenyl core. Its synthesis illustrates the evolution of these methodologies.
The Negishi Route (Novartis)
Early industrial routes utilized Negishi coupling (Organozinc).
-
Step 2: Transmetallation with ZnCl2.[2]
-
Step 3: Pd-catalyzed coupling with aryl bromide.[2]
-
Drawback: Pyrophoric reagents (n-BuLi) and moisture sensitivity.
The Modern Suzuki Route
Current process chemistry favors the Suzuki route due to robustness.
-
Workflow: Coupling of 2-chlorobenzonitrile with para-tolylboronic acid.
-
Ligand: Triphenylphosphine is often insufficient; industrial processes now use modified ligands or heterogeneous Pd/C catalysts for easier cleanup.
Decision Logic for Route Selection
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate and chirality.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
-
Wencel-Delord, J., et al. (2011). "Trampolines for Direct C-H Bond Functionalization: The Example of Palladium-Catalyzed Direct Arylation." Chemical Society Reviews.[4][5] Link
-
Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link
-
Beutner, G. L., et al. (2019). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organic Process Research & Development. Link
-
Gampe, D., & Carreira, E. M. (2012). "Arynes and Cyclohexyne in Natural Product Synthesis." Angewandte Chemie International Edition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Purity Isolation of 6-Methyl-[1,1'-biphenyl]-2-ol via Automated Flash Column Chromatography
An Application Guide by Senior Scientists
Abstract
This comprehensive application note provides a detailed protocol for the purification of 6-Methyl-[1,1'-biphenyl]-2-ol, a key intermediate in pharmaceutical research and development. Leveraging the principles of normal-phase flash column chromatography, this guide offers a robust, step-by-step methodology from initial mobile phase development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind each experimental choice is explained to empower researchers with the ability to adapt this method for analogous biphenyl compounds.
Introduction and Scientific Principle
6-Methyl-[1,1'-biphenyl]-2-ol is a biphenyl derivative of significant interest in medicinal chemistry, often serving as a scaffold for novel therapeutic agents.[1] The biological efficacy of such compounds is intrinsically linked to their purity. This protocol details the purification of this compound from a crude reaction mixture containing nonpolar impurities (e.g., unreacted starting materials, biphenyl) and highly polar byproducts.
The separation relies on normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is comparatively non-polar.[2][3][4] The principle of separation is based on the differential adsorption and desorption of compounds onto the stationary phase.[5][6]
-
6-Methyl-[1,1'-biphenyl]-2-ol: This molecule exhibits moderate polarity. The large, nonpolar biphenyl backbone provides hydrophobicity, while the hydroxyl (-OH) group offers a polar site for hydrogen bonding with the silica gel's silanol groups (Si-OH).
-
Nonpolar Impurities: These compounds have minimal interaction with the polar silica gel and are readily eluted by a non-polar mobile phase.
-
Polar Impurities: These compounds adsorb very strongly to the silica gel and require a much more polar mobile phase for elution.
Consequently, by using a mobile phase of optimized polarity, the target compound can be selectively eluted after nonpolar impurities and before polar ones, achieving effective separation.[7]
Pre-Chromatography: Method Development with TLC
Before packing a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step saves significant time and resources. The goal is to find a mobile phase composition that provides a retardation factor (Rf) of 0.25-0.35 for the target compound, which generally ensures the best separation on a column.[8]
The Retardation Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[9][10] It is calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12]
A low Rf value indicates strong adsorption to the stationary phase, while a high Rf value indicates weak adsorption.[12]
Protocol for TLC Mobile Phase Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare dilute solutions of your starting materials if available.
-
Spot the Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate (Silica Gel 60 F254).
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the test mobile phase. Common starting solvent systems for phenolic compounds include mixtures of a non-polar solvent (like Hexanes or Toluene) and a more polar solvent (like Ethyl Acetate or Acetone).[13][14]
-
Trial Solvent Systems:
-
Start with a non-polar system: Begin with a low polarity mobile phase, such as 95:5 Hexanes:Ethyl Acetate.
-
Incrementally Increase Polarity: If the Rf of the target compound is too low (<0.2), incrementally increase the proportion of the polar solvent (e.g., 90:10, 85:15 Hexanes:Ethyl Acetate).
-
-
Visualize and Calculate: After the solvent front has traveled about 80-90% of the plate's length, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots and calculate their Rf values.[15]
Expert Tip: Phenolic compounds can sometimes "tail" or streak on silica TLC plates. Adding a very small amount of acetic or formic acid (e.g., 0.5%) to the mobile phase can suppress the ionization of the hydroxyl group, leading to sharper, more defined spots.[16]
Detailed Protocol for Flash Column Chromatography
This protocol is designed for purifying approximately 500 mg of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh[17] |
| Mobile Phase | Hexanes & Ethyl Acetate | HPLC Grade |
| Glassware | Chromatography Column | 40-60 mm diameter, 200-300 mm length |
| Erlenmeyer Flasks | For slurry preparation and solvent reservoirs | |
| Test Tubes / Vials | For fraction collection | |
| TLC Plates & Chamber | Silica Gel 60 F254 | |
| Equipment | Fume Hood | |
| Compressed Air/Nitrogen | For flash chromatography pressure | |
| Rotary Evaporator | For solvent removal | |
| Miscellaneous | Cotton or Glass Wool | To plug the column[18] |
| Sand | Washed, analytical grade | |
| Capillary Tubes | For TLC spotting |
Step-by-Step Purification Workflow
The entire purification process follows a logical sequence from preparation to final isolation.
Sources
- 1. 6-Methyl-[1,1'-biphenyl]-2-ol|CAS 14845-77-3 [benchchem.com]
- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Retardation Factor in Chromatography - Oreate AI Blog [oreateai.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. academic.oup.com [academic.oup.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 6-Methyl-[1,1'-biphenyl]-2-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically in the synthesis of the sterically hindered biaryl, "6-Methyl-[1,1'-biphenyl]-2-ol." Low yields in this reaction are a common but surmountable issue. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose problems and optimize your reaction conditions for improved outcomes.
Section 1: Understanding the Core Reaction & Its Challenges
Before troubleshooting, it is crucial to understand the fundamental mechanism of the Suzuki-Miyaura coupling and why the synthesis of 6-Methyl-[1,1'-biphenyl]-2-ol presents a unique challenge.
The Suzuki coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[1] The reaction proceeds through a well-understood catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Question: Why are yields often low when synthesizing 6-Methyl-[1,1'-biphenyl]-2-ol?
Answer: The primary reason for low yields is significant steric hindrance. The methyl group at the 6-position and the hydroxyl group at the 2-position on one of the phenyl rings create a crowded environment around the reaction site. This steric bulk can impede several key steps in the catalytic cycle:
-
Oxidative Addition: The palladium catalyst may struggle to insert itself into the carbon-halogen bond of the sterically hindered aryl halide.[4]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released from the palladium center, can be slowed down by the steric clash between the two bulky aryl groups.[5]
Conventional catalyst systems, such as Pd(PPh₃)₄, are often not effective for these challenging substrates, leading to incomplete reactions and the formation of side products.[4][6]
Section 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial observations when a reaction performs poorly.
Question: My reaction has stalled, and I see a significant amount of unreacted starting material by TLC/LC-MS. What is the most likely cause?
Answer: An incomplete reaction is often due to catalyst deactivation or suboptimal reaction conditions. Here are the first things to verify:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] An inadequate inert atmosphere (nitrogen or argon) can lead to oxidation and deactivation of the catalyst, often visible as the formation of palladium black (precipitated palladium metal).[8] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas from start to finish.
-
Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, through a process called protodeboronation where the C-B bond is cleaved.[7] It is highly recommended to use a fresh or properly stored boronic acid. If degradation is suspected, using a more stable boronic ester derivative, such as a pinacol ester, can mitigate this issue.[7]
-
Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[9] If you are running the reaction at a moderate temperature (e.g., 60-80 °C), a gradual increase to 100-110 °C may be necessary. However, be mindful that excessively high temperatures can also promote catalyst decomposition and side reactions.[9]
Question: I'm observing multiple new spots on my TLC plate, and my desired product is only a minor component. What are these byproducts?
Answer: The formation of multiple byproducts is a classic sign of competing side reactions. The most common culprits in a Suzuki coupling are homocoupling, protodeboronation, and dehalogenation. A detailed breakdown is provided in the next section. The presence of these byproducts often points to issues with the catalyst system, base, or reaction setup.[8][10]
Section 3: Identifying and Mitigating Common Side Reactions
Understanding and identifying byproducts is key to diagnosing the root cause of low yields.
| Side Reaction | Byproduct Formed | Primary Cause(s) | Mitigation Strategy |
| Homocoupling | R²-R² (Biphenyl from boronic acid) | Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction to Pd(0).[11] | Thoroughly degas all reagents and solvents; maintain a strict inert atmosphere. Use a Pd(0) source directly or ensure conditions favor rapid reduction of the Pd(II) precatalyst. |
| Protodeboronation | R²-H (Arene from boronic acid) | Presence of water and/or prolonged reaction times at high temperatures, especially with certain bases.[7] | Use a stable boronic ester (e.g., pinacol ester); use fresh boronic acid; avoid excessively long reaction times. |
| Dehalogenation | R¹-H (Arene from aryl halide) | Hydride sources in the reaction mixture (e.g., impurities in solvents or bases); certain side reactions with amine or alcohol additives.[8][11] | Use high-purity, anhydrous solvents. If dehalogenation is severe, re-evaluate the choice of base and solvent system. |
| Catalyst Decomposition | Palladium Black (Fine black precipitate) | High temperatures; presence of oxygen; incompatible ligands or solvents.[8] | Use a more stable catalyst/ligand system; ensure a robust inert atmosphere; avoid excessive temperatures. |
Section 4: Systematic Troubleshooting Workflow
If first-line checks do not resolve the issue, a systematic approach to optimizing the reaction parameters is necessary. The following decision tree provides a logical workflow.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Question: Which catalyst and ligand system is best for this hindered coupling?
Answer: For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You should switch to bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[4][12]
-
Recommended Ligands:
-
SPhos (L7) and XPhos (L8): These dialkylbiaryl phosphine ligands are exceptionally effective for creating a highly active, monoligated Pd(0) species that facilitates both oxidative addition and reductive elimination for hindered substrates.[5]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IMes are also very effective and can improve catalyst stability and efficiency.[13]
-
-
Recommended Catalyst Precursors:
Question: How does the choice of base affect the reaction, and which one should I use?
Answer: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13] For hindered substrates where transmetalation can be slow, the choice of base is paramount.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often insufficient for difficult couplings.[15]
-
Moderately Strong Bases (e.g., K₃PO₄): A very common and effective choice that often provides a good balance of reactivity and functional group tolerance.[5] It is a reliable starting point for optimization.
-
Strong Bases (e.g., Cs₂CO₃, KOtBu): Cesium carbonate is often superior for challenging couplings as it is more soluble in organic solvents and can accelerate transmetalation.[9] Potassium tert-butoxide is also very effective but may not be compatible with base-sensitive functional groups.[4]
For 6-Methyl-[1,1'-biphenyl]-2-ol, starting with K₃PO₄ or Cs₂CO₃ is strongly recommended.
Question: Which solvent system is optimal?
Answer: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). The choice of solvent can significantly influence reaction rates.[16][17]
-
Common Solvent Systems:
A screening of these three solvent systems is often worthwhile. Ensure the solvents are anhydrous and have been properly degassed before use.[7]
Section 5: Recommended Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Consistent reaction monitoring is essential for optimization.[18]
-
Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sampling: At set time intervals (e.g., 1h, 4h, 12h, 24h), pause stirring and quickly withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube.
-
Quenching & Dilution: Spot the aliquot directly onto the TLC plate. It is also helpful to take a slightly larger sample (~50 µL), dilute it with ethyl acetate (0.5 mL), and wash with a small amount of water to remove the base before spotting. This provides a cleaner chromatogram.
-
Analysis: Spot the starting aryl halide and boronic acid as references. Visualize the plate under UV light (254 nm). A successful reaction will show the consumption of the starting aryl halide and the appearance of a new, typically lower Rf spot corresponding to the biaryl product.[18]
Protocol 2: Optimized Suzuki Coupling for 6-Methyl-[1,1'-biphenyl]-2-ol
This protocol incorporates best practices for sterically hindered substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the hindered aryl halide (1.0 equiv), the corresponding boronic acid (1.5 equiv), and finely powdered cesium carbonate (Cs₂CO₃) (3.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a strong stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the Buchwald ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vessel and purge the headspace with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the limiting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 6-Methyl-[1,1'-biphenyl]-2-ol.[19]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
-
Chemist Long. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. Available from: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
Advion Inc. SUZUKI REACTION MONITORING. Available from: [Link]
-
PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]
-
University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]
-
ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available from: [Link]
-
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available from: [Link]
-
ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction. Available from: [Link]
-
ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Available from: [Link]
-
PubMed Central (PMC). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
National Institutes of Health. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ResearchGate. (2019). Side reactions of Suzuki cross-coupling. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Sterically Hindered 2,6-Disubstituted Biphenyl Synthesis
Topic: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Operational
The Steric Barrier: Why Your Reaction Failed
In standard Suzuki-Miyaura couplings, the catalytic cycle proceeds smoothly through oxidative addition, transmetallation, and reductive elimination. However, when synthesizing 2,6-disubstituted biphenyls (and particularly 2,2',6,6'-tetrasubstituted systems), the reaction encounters a "Steric Wall."
-
The Bottleneck: While oxidative addition is often fast, the transmetallation step is severely hampered by the inability of the bulky boronate to approach the palladium center. Furthermore, reductive elimination —the step that forms the C-C bond—is thermodynamically driven but kinetically inhibited because the two aromatic rings must align in a planar or near-planar transition state, which is energetically costly due to clashing ortho substituents.
-
The Consequence: The catalyst rests in a stable intermediate state, eventually decomposing (Pd black formation) or allowing side reactions like protodeboronation to dominate.
The Hardware: Catalyst & Ligand Selection[1]
To breach this wall, you cannot use generic catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. You require ligands engineered to force the reaction forward.
Option A: Buchwald Dialkylbiaryl Phosphines (The Gold Standard)
Recommended Ligands: SPhos and XPhos .
-
Why they work: These ligands possess a unique architecture. The electron-rich phosphine facilitates oxidative addition. Crucially, the biaryl backbone provides a "secondary interaction" between the ipso-carbon of the lower ring and the palladium center. This interaction stabilizes the monoligated Pd(0) species (preventing aggregation) while the bulk promotes the difficult reductive elimination step.
-
Usage: Use Pre-catalysts (Gen-2, Gen-3, or Gen-4) rather than mixing Pd(OAc)₂ + Ligand in situ to ensure a defined active species ratio (1:1).
Option B: NHC-Pd Complexes (The "Flexible Bulk" Solution)
Recommended Catalyst: Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr for slightly less hindered cases).
-
Why they work: Developed by the Organ group, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes (NHCs).[1] The IPent variant features flexible alkyl chains that wrap around the metal center, creating a "steric umbrella" that protects the active species while allowing substrate access.
-
Advantage: often superior for tetra-ortho-substituted targets where phosphines fail.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Hindered 2,6-Disubstituted Biphenyls
This protocol is optimized for a 2,6-disubstituted aryl halide coupling with a 2-substituted or 2,6-disubstituted boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv): Bromides or Iodides preferred. Chlorides require higher temps.
-
Organoboron (1.5 - 2.0 equiv): Excess is critical to outcompete protodeboronation.
-
Catalyst (2-5 mol%): XPhos Pd G2 or SPhos Pd G2 .
-
Base (2.0 - 3.0 equiv): K₃PO₄ (finely ground) or KOH .
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) . Biphasic systems are essential for solubility and base activation.
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under active N₂ flow, add Aryl Halide, Boronic Acid, Base, and Pd-Precatalyst to a reaction vial equipped with a magnetic stir bar.
-
Degas Solvents: Sparge the Dioxane and Water separately with Argon/N₂ for 20 minutes. Oxygen is the enemy of active Pd(0).
-
Addition: Add the solvent mixture via syringe through a septum.
-
Thermal Activation: Seal the vial. Heat to 80–100°C .
-
Note: For extremely hindered (tetra-ortho) systems, higher temperatures (110°C in Toluene/Water) may be required.
-
-
Monitoring: Monitor by LCMS at 2 hours. If conversion is <20%, do not wait overnight; the catalyst is likely dead. See Troubleshooting.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Troubleshooting Center (FAQ)
Issue 1: Protodeboronation (The "Hydrolysis" Trap)
Symptom: LCMS shows the formation of Ar-H (from the boronic acid) instead of the product.
-
Cause: The transmetallation step is too slow due to steric bulk. The boronic acid sits in the hot, basic aqueous solution and hydrolyzes.
-
Fix 1 (The "Slow Release"): Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (Molander Salt) . These release the active boron species slowly, keeping the concentration low and preventing decomposition.[2]
-
Fix 2 (Anhydrous Conditions): Switch to Cu(I)-promoted coupling . Use CuI (10-20 mol%) as a co-catalyst or switch to anhydrous conditions using CsF in Dioxane (though water usually helps Suzuki, anhydrous conditions stop hydrolysis).
Issue 2: Stalled Conversion (Starting Material Remains)
Symptom: Reaction stops at 30% conversion. Adding more catalyst later doesn't help.
-
Cause: Catalyst death (aggregation to Pd black) or poisoning.
-
Fix: Switch to Pd-PEPPSI-IPent . The NHC ligand is more thermally stable than phosphines. Alternatively, increase the Ligand:Pd ratio to 2:1 if generating catalyst in situ (though Pre-catalysts are preferred).
Issue 3: Homocoupling (Ar-Ar formed from Boronic Acid)
Symptom: You see the dimer of your boronic acid.
-
Cause: Oxygen leak. O₂ oxidizes the Pd(II)-transmetallated species, forcing it to couple with another boron unit.
-
Fix: Rigorous degassing.[3] Use "Freeze-Pump-Thaw" cycles for the solvent if sparging is insufficient.
Visualizing the Logic
Diagram 1: The Steric Decision Tree
Use this flowchart to select the correct condition based on your substrate's difficulty.
Caption: Decision matrix for selecting catalyst systems based on steric congestion levels.
Diagram 2: Catalytic Cycle & Steric Failure Points
Understanding where the cycle breaks allows for precise troubleshooting.
Caption: The Suzuki catalytic cycle highlighting the specific points where steric hindrance causes failure.
Data Summary: Catalyst Performance Comparison
| Substrate Difficulty | Catalyst System | Typical Yield | Key Advantage |
| 2,6-Disubstituted (One Ring) | SPhos Pd G2 | 85-95% | Excellent stability; air-stable precatalyst. |
| 2,6-Disubstituted (One Ring) | Pd(PPh₃)₄ | <10% | NOT RECOMMENDED. Ligand too small/labile. |
| Tetra-Ortho (Both Rings) | Pd-PEPPSI-IPent | 70-90% | "Flexible bulk" accommodates extreme steric crowding. |
| Tetra-Ortho (Both Rings) | XPhos Pd G3 | 60-80% | Good alternative if PEPPSI is unavailable. |
| Protodeboronation Prone | SPhos Pd G2 + MIDA | 80% | Slow release of boron prevents decomposition. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls."[4] Angewandte Chemie International Edition, 2009.
-
Lipshutz, B. H., et al. "Suzuki-Miyaura couplings in water at room temperature." Aldrichimica Acta, 2012. (Context on micellar conditions for hindered substrates).
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids for Cross-Coupling." Journal of the American Chemical Society, 2009. (MIDA Boronates).[3]
Sources
Technical Support Center: Biphenyl Synthesis Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in biphenyl synthesis. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of removing homocoupling byproducts from your desired biphenyl products.
The Challenge of Homocoupling
In the synthesis of unsymmetrical biphenyls via cross-coupling reactions like Suzuki-Miyaura, Ullmann, Grignard, and others, the formation of symmetrical homocoupling byproducts is a frequent complication.[1][2][3] These byproducts arise from the self-coupling of one of the starting materials, consuming valuable reagents and reducing the yield of the target biphenyl.[1][4] The presence of oxygen is a common culprit in promoting homocoupling, particularly of boronic acids in Suzuki reactions.[1][3]
The structural similarity between the desired biphenyl and the homocoupling byproducts often makes their separation a significant purification challenge.[5] This guide is designed to equip you with the knowledge and practical techniques to effectively remove these persistent impurities.
Troubleshooting Purification Strategies
The choice of purification method largely depends on the physical properties of your target biphenyl and the homocoupling byproduct, such as polarity and solubility.
Issue 1: My TLC/NMR analysis shows a significant amount of homocoupling byproduct.
Cause: This is a prevalent issue in cross-coupling reactions, often stemming from the presence of oxygen, suboptimal reaction conditions, or the inherent reactivity of the starting materials.[1][6]
Solution: The most common and effective methods for removing homocoupling byproducts are flash column chromatography and recrystallization.[6]
In-Depth Purification Protocols
Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities.[6][7] Since biphenyls are generally non-polar, a normal-phase silica gel column is typically employed.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying biphenyls using flash column chromatography.
Step-by-Step Protocol:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After drying, carefully add the silica-adsorbed sample to the top of the packed column.[6]
-
Elution: Begin eluting the column with a non-polar solvent system. The less polar homocoupling byproduct will typically elute first. A gradual increase in the polarity of the eluent (e.g., by adding ethyl acetate to hexane) will then elute your desired, slightly more polar biphenyl product.[6][8]
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biphenyl.
Solvent System Selection Table
| Product Polarity | Starting Eluent (Non-polar) | Polar Modifier (Gradually increase) |
| Non-polar Biphenyls | Hexane or Heptane | Ethyl Acetate or Dichloromethane |
| More Polar Biphenyls | Toluene | Ethyl Acetate or Acetone |
This table provides general guidance. The optimal solvent system should be determined by TLC analysis.
Recrystallization
Recrystallization is an effective purification technique when there is a significant difference in solubility between the desired product and the homocoupling byproduct in a particular solvent system.[6]
Decision Tree for Recrystallization Solvent Selection
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or solvent mixture in which your biphenyl product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for many biphenyl compounds.[9]
-
Dissolution: In a flask, add the crude product and a small amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[6][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6][10]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the biphenyl decreases.[6][10] Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals to a constant weight.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?
A1: Minimizing homocoupling often involves careful optimization of reaction conditions.[2] The most common cause is the presence of oxygen, which facilitates the oxidative coupling of boronic acids.[1][4] Ensure your reaction setup is thoroughly degassed. Using a direct Pd(0) source, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst can also mitigate this issue, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[1]
Q2: My biphenyl product and the homocoupling byproduct have very similar Rf values on TLC. What should I do?
A2: This indicates that the polarities of the two compounds are very close, making separation by standard column chromatography challenging.[5] You can try using a less polar solvent system and a longer column to improve separation.[8] Alternatively, HPLC with a specialized column, such as a biphenyl phase column, may provide the necessary resolution.[11][12] If chromatography fails, consider derivatizing either the product or the byproduct to alter its polarity before attempting separation.
Q3: Can I use distillation to purify my biphenyl product?
A3: Distillation is a viable option if there is a significant difference in the boiling points of your desired biphenyl and the homocoupling byproduct. This method is generally more suitable for liquid biphenyls and may not be effective for high-melting solids.
Q4: Are there any alternatives to palladium catalysts to reduce homocoupling?
A4: While palladium is widely used, other transition metals like nickel and copper can also catalyze cross-coupling reactions.[13][14] In some cases, these alternative catalysts may offer different selectivity and a reduced tendency for homocoupling.[15]
Q5: What are some common byproducts in Suzuki coupling besides homocoupling?
A5: Other common byproducts can include dehalogenated starting materials and protodeboronation of the boronic acid.[2] Dehalogenation can occur in the presence of hydride sources, while protodeboronation is the cleavage of the C-B bond by a proton source, which is more common with heteroaryl boronic acids.[1][4]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
-
Chegg. (2020). Question: Hello, looking for help with the two questions below... 3 and 6. and below those is all of the info needed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
Reddit. (2018). Suzuki purification problem. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
PMC. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Technical Support Center: Stability Management for 6-Methyl-[1,1'-biphenyl]-2-ol
[1]
Case Reference: #PHENOL-OX-06 Subject: Preventing Oxidative Decomposition & Workup Instability Molecule: 6-Methyl-[1,1'-biphenyl]-2-ol (CAS: 14845-77-3) Classification: Sterically Hindered Phenol / Biaryl System[1]
Part 1: The Chemistry of Decomposition (Root Cause Analysis)
To prevent decomposition, you must understand the specific reactivity of 6-Methyl-[1,1'-biphenyl]-2-ol . This molecule is not "decomposing" in the sense of falling apart; it is reacting due to its electron-rich nature and steric strain.
The Mechanism: Oxidative Coupling
The primary failure mode is Aerobic Oxidation driven by the formation of the phenolate anion.
-
Steric Strain: The 6-methyl group forces the two phenyl rings to twist out of planarity to avoid clashing with the 2-hydroxyl group.[1] This prevents efficient pi-stacking but does not protect the hydroxyl group from deprotonation.[1]
-
Phenolate Formation: During basic workups (common in Suzuki couplings used to synthesize this molecule), the phenol (
) becomes a phenolate anion . -
Radical Attack: The phenolate is highly electron-rich and easily loses an electron to
(especially if trace Palladium from synthesis is present), forming a phenoxyl radical . -
Dimerization/Quinone Formation: These radicals couple to form colored diphenoquinones (pink/red/brown) or polymerize.
Visualizing the Failure Pathway
Figure 1: The oxidative decomposition pathway.[1] The critical control point is preventing the persistence of the Phenolate Anion in the presence of Oxygen.
Part 2: Troubleshooting Guide
Use this matrix to diagnose issues observed during your current experiment.
| Observation | Diagnosis | Immediate Corrective Action |
| Crude oil turns Pink/Red | Early Oxidation. Quinones are forming.[1] This is often catalyzed by residual transition metals (Pd, Cu). | Add Reducing Agent. Wash immediately with sat. Sodium Dithionite ( |
| Low Yield (<50%) | pH Partitioning Error. The product is likely trapped in the aqueous layer as a phenolate salt. | Acidify Aqueous Layer. Ensure aqueous pH is < 6.0 before discarding. Re-extract with EtOAc. |
| Dark Brown Tar | Polymerization. Advanced oxidation usually caused by heating the crude material while basic. | Purification. Run a silica plug filtration immediately. Do not distill; the heat will worsen it. |
| Emulsion during extraction | Density/Surfactant Issue. The biphenyl structure acts as a surfactant at high pH. | Salting Out. Add solid NaCl to saturation and filter through a Celite pad to break the emulsion. |
Part 3: The "Gold Standard" Workup Protocol
This protocol is designed to isolate 6-Methyl-[1,1'-biphenyl]-2-ol while suppressing oxidation and ensuring complete recovery.[1]
Reagents Required
-
Quenching Acid: 1M HCl or 10% Citric Acid (preferred for milder conditions).
-
Antioxidant Wash: Saturated aqueous Sodium Dithionite (
) or Sodium Metabisulfite ( ). -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: The Acidic Quench (Critical)
-
Context: If your reaction was basic (e.g., Suzuki coupling with
), the product is currently dissolved in water as a salt. -
Action: Cool the reaction mixture to 0°C. Slowly add 1M HCl until the pH reaches 4–5 .
-
Why: This protonates the phenolate back to the neutral phenol, rendering it stable to air and soluble in organic solvents.
Step 2: The Reductive Extraction
-
Action: Add your organic solvent (EtOAc).
-
Action: Add 10-20 mL of Saturated Sodium Dithionite solution to the biphasic mixture. Shake vigorously.
-
Why: Sodium dithionite acts as an oxygen scavenger and will reduce any trace quinones (pink impurities) back to the colorless phenol.
Step 3: Phase Separation & Washing [1]
-
Wash 1: Brine (Saturated NaCl) to remove water.
-
Wash 2: (Optional) If Palladium was used, wash with 5% aqueous N-Acetylcysteine or a thiourea solution to scavenge metal residues that catalyze oxidation.[1]
Step 4: Drying & Concentration
-
Dry over Sodium Sulfate (
) .[3] Do not use Magnesium Sulfate ( ) if the phenol is very acidic, though is generally safer for phenols. -
Concentrate: Rotary evaporate at < 40°C . Avoid high heat.
-
Result: The product should be a viscous oil or low-melting solid.[1] If it is pink, repeat the Dithionite wash.
Optimized Workflow Diagram
Figure 2: Optimized isolation workflow incorporating reductive protection.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bicarbonate (
Q: Why does my product oil out instead of crystallizing? A: The 6-methyl group creates a "twist" in the biphenyl structure, increasing the rotational energy barrier and making crystal packing difficult [1]. If it oils out, try triturating with cold Pentane or Hexanes to induce precipitation.
Q: I used a Palladium catalyst and the product is grey/brown. How do I fix this? A: The color is likely colloidal Palladium, which is dangerous because it catalyzes air oxidation of the phenol. Filter the organic layer through a pad of Celite and Silica Gel before concentrating. Alternatively, use a metal scavenger resin (e.g., SiliaMetS® Thiol).
References
-
PubChem. (2025).[4][5] 2'-Methyl-[1,1'-biphenyl]-2-ol Compound Summary. National Library of Medicine.[5] [Link][5]
-
Organic Syntheses. (2003). General procedures for the handling of sensitive biphenyl phenols and oxidative coupling prevention. Org. Synth. Coll. Vol. 10. [Link]
-
Vinati Organics. (2024).[6] Mechanism of Hindered Phenol Antioxidant Action. [Link]
-
ResearchGate. (2014). Discussion on Color Formation in Hindered Phenols during Storage and Workup. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Methyl-[1,1'-biphenyl]-2-ol | C13H12O | CID 15322164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
Validation & Comparative
Technical Evaluation Guide: In Vitro Assessment of 6-Methyl-[1,1'-biphenyl]-2-ol
Executive Summary
This guide provides a technical framework for evaluating 6-Methyl-[1,1'-biphenyl]-2-ol (hereafter 6-MBP ), a structural analogue of the industrial standard o-phenylphenol (OPP). While OPP is a ubiquitous high-level disinfectant, the methylated derivative 6-MBP presents unique physicochemical properties—specifically increased lipophilicity and steric hindrance at the biphenyl bridge.
Strategic Value: 6-MBP is evaluated here as a candidate for applications requiring enhanced membrane persistence or altered metabolic stability compared to OPP. This guide outlines the rigorous in vitro testing required to benchmark 6-MBP against industry standards, focusing on Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics.
Chemical Profile & Structural Rationale[1][2]
To design effective experiments, one must understand the molecule's behavior in solution.
-
Molecule: 6-Methyl-[1,1'-biphenyl]-2-ol
-
Class: Sterically hindered phenolic biocide.
-
Mechanism of Action (MoA): Like other lipophilic phenols, 6-MBP acts as a membrane-active agent. It partitions into the bacterial lipid bilayer, disrupting the electron transport chain, uncoupling oxidative phosphorylation, and causing leakage of intracellular contents (K+, ATP).
Structural-Activity Relationship (SAR) Analysis
The addition of a methyl group at the C6 position introduces two critical changes compared to the parent OPP:
-
Steric Twist: The methyl group forces the two phenyl rings out of planarity due to steric clash with the 2'-protons. This non-planar conformation may affect binding affinity to specific membrane proteins but prevents "stacking," potentially increasing solubility in lipid domains.
-
Lipophilicity (LogP): The methyl group increases the partition coefficient (LogP).
-
Hypothesis: Higher efficacy against Gram-positive bacteria (S. aureus) due to easier penetration of the peptidoglycan layer.
-
Challenge: Potential for reduced activity against Gram-negative bacteria (P. aeruginosa) due to repulsion by the hydrophilic LPS layer, necessitating formulation with surfactants or solvents (e.g., glycols) for delivery.
-
Comparative Analysis: 6-MBP vs. Industry Standards
The following table summarizes the expected performance characteristics based on phenolic biocide SAR data. These values serve as the Reference Control Criteria for your validation experiments.
Table 1: Comparative Performance Benchmarks (Phenolic Class)
| Feature | 6-MBP (Test Candidate) | o-Phenylphenol (Reference) | Triclosan (Historical Std) |
| Primary Target | Membrane Integrity / Lipid Bilayer | Membrane Integrity / Proteins | FabI Enoyl-ACP Reductase |
| Gram-Pos Efficacy | High (Predicted MIC: 10–50 µg/mL) | Moderate (MIC: 50–200 µg/mL) | Very High (MIC: 0.1–10 µg/mL) |
| Gram-Neg Efficacy | Low-Moderate (Requires permeabilizer) | Moderate (MIC: 200–800 µg/mL) | Variable (Efflux prone) |
| Solubility (Water) | Very Low (< 0.05 g/L) | Low (~0.7 g/L) | Very Low (~0.01 g/L) |
| pH Stability | Stable (pKa ~10.5) | Stable (pKa ~10) | Stable |
| Toxicity Profile | Moderate (Phenolic irritant) | Moderate (Eye/Skin irritant) | High (Endocrine concern) |
Critical Note: 6-MBP is likely to precipitate in standard Mueller-Hinton Broth. All comparative tests must utilize a solvent control (DMSO or Ethanol) to differentiate between lack of potency and lack of solubility.
Mechanism of Action Visualization
The following diagram illustrates the pathway by which 6-MBP induces bacterial cell death, highlighting the critical "Point of Failure" where the methyl group influences membrane intercalation.
Figure 1: Mechanism of Action for 6-MBP. The lipophilic nature drives membrane accumulation, leading to structural destabilization and metabolic collapse.
Experimental Protocols (Validation Systems)
To generate authoritative data, you must follow CLSI M07-A10 standards for broth microdilution, adapted for hydrophobic compounds.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the lowest concentration of 6-MBP that inhibits visible growth.
Materials:
-
Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853 (Gram-).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: Dimethyl Sulfoxide (DMSO).
Workflow:
-
Stock Preparation: Dissolve 6-MBP in 100% DMSO to create a 10,000 µg/mL stock.
-
Intermediate Dilution: Dilute stock 1:10 in CAMHB (Result: 1000 µg/mL, 10% DMSO). Note: This is still too high in DMSO.
-
Plate Setup:
-
Add 100 µL CAMHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of adjusted active compound (diluted to 2% DMSO max) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Broth + Inoculum + Solvent vehicle).
-
Column 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (5 x 10^5 CFU/mL final) to wells 1–11.
-
Incubation: 35 ± 2°C for 16–20 hours (aerobic).
-
Readout: Visual turbidity or OD600 nm.
Validation Criteria:
-
Growth control must show turbidity.[1]
-
Sterility control must be clear.
-
Solvent control (if used separately) must show no inhibition (DMSO < 2% is generally non-toxic).
Protocol B: Time-Kill Kinetics
Objective: Determine if 6-MBP is bacteriostatic or bactericidal.
Workflow:
-
Prepare 6-MBP at 2x and 4x the determined MIC.
-
Inoculate ~10^6 CFU/mL into the test solution.
-
Aliquot samples at T=0, 1h, 4h, 8h, and 24h.
-
Perform serial dilutions and plate on Agar to count survivors.
-
Definition: A 3-log reduction (99.9% kill) indicates a bactericidal effect.
Experimental Workflow Diagram
Use this workflow to ensure reproducibility across different lab technicians.
Figure 2: Standardized High-Throughput Screening Workflow for Hydrophobic Biocides.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Wayne, PA.[2]
-
Gomes, I. B., et al. (2023).[3] "Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses."[4] MDPI: Antibiotics.
-
Appel, K. E., et al. (2000). "The carcinogenicity of the biocide ortho-phenylphenol."[5] Archives of Toxicology. (Provides foundational toxicity and mechanism data for the parent compound).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15357, 2-Hydroxy-6-methylbiphenyl.
Sources
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- 3. Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 6-Methyl-[1,1'-biphenyl]-2-ol: A Methodological Framework
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel phenolic compound, 6-Methyl-[1,1'-biphenyl]-2-ol. As direct cytotoxicity data for this specific molecule is not yet prevalent in published literature, we will establish a robust, multi-assay workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a blueprint for characterization.
We will compare its hypothetical cytotoxic profile against its parent compound, biphenyl, and other relevant phenolic structures. The narrative explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and publication-quality data.
Introduction: The Rationale for Biphenyl Cytotoxicity Screening
Biphenyl and its derivatives are a class of organic compounds with a wide range of industrial and biological applications, from their use as fungicides to their presence in liquid crystal displays and pharmaceuticals.[1][2] The core biphenyl structure consists of two phenyl rings linked by a single covalent bond.[1] The biological activity and toxicity of these compounds are highly dependent on the nature and position of their substituents.[3] For instance, the chlorination of biphenyls (creating polychlorinated biphenyls or PCBs) is known to dramatically increase their toxicity.[4]
The compound of interest, 6-Methyl-[1,1'-biphenyl]-2-ol, introduces a hydroxyl (-OH) group and a methyl (-CH₃) group to the biphenyl scaffold. Phenolic compounds are known to exert a range of biological effects, including cytotoxicity, through various mechanisms such as the generation of reactive oxygen species (ROS) and the induction of apoptosis.[5][6][7] Therefore, understanding the cytotoxic profile of this novel derivative is crucial for any future therapeutic or industrial application.
This guide outlines a tiered approach to cytotoxicity testing:
-
Primary Viability Assessment: To determine if the compound exhibits cytotoxic effects and at what concentrations.
-
Mechanistic Elucidation: To understand the mode of cell death (apoptosis vs. necrosis).
-
Comparative Analysis: To contextualize the compound's potency relative to structural analogs.
Part 1: Foundational Viability and Cytotoxicity Assessment
The initial step is to determine the dose-dependent effect of 6-Methyl-[1,1'-biphenyl]-2-ol on cell viability. We will employ two distinct assays that measure different cellular health indicators to ensure the data is robust and not an artifact of a single measurement principle.
MTT Assay: Quantifying Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in turn serves as a proxy for cell viability.[8] It relies on the ability of mitochondrial reductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed a chosen cell line (e.g., L929 fibroblasts, HeLa, or a project-relevant line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of 6-Methyl-[1,1'-biphenyl]-2-ol in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and solvent only (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the purple crystals.[10][11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.[8][12]
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage or cell lysis.[14] The amount of LDH activity in the supernatant is therefore proportional to the number of dead or damaged cells.[13][14] This assay is an excellent orthogonal method to the MTT assay, as it directly measures cell death rather than metabolic slowdown.
Caption: Quadrant analysis for flow cytometry data from Annexin V/PI staining.
Caspase-3/7 Activity Assay: The Hallmark of Apoptosis
Caspases are the executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [15]Measuring the activity of these enzymes provides direct evidence of an apoptotic mechanism. Luminescent or colorimetric assays are commonly used, which employ a substrate containing the caspase-3/7 recognition sequence (DEVD). [16][17]Cleavage of this substrate by active caspases releases a signal (light or color) that can be quantified. [16][18]
Caption: The role of Caspase-3/7 in apoptosis and its detection principle.
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours) to capture the peak activity.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer. [16]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [16]4. Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. [18]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)
By integrating the data from all assays, a comprehensive cytotoxicity profile can be constructed. The final step is to place these findings in the context of related molecules to understand the structure-activity relationship (SAR)—how the chemical structure influences its biological activity. [3] Table 2: Comprehensive Cytotoxicity Profile and Comparison
| Feature | 6-Methyl-[1,1'-biphenyl]-2-ol | Biphenyl (Parent) | Phenol | Polychlorinated Biphenyls (PCBs) |
| Structure | Biphenyl with -OH and -CH₃ | Unsubstituted Biphenyl | Single Phenyl with -OH | Biphenyl with -Cl |
| IC50 (MTT) | [Experimental Value] | High (>100 µM) [19] | Moderate | Low (Potency increases with chlorination) [4][20] |
| Membrane Damage (LDH) | [Yes/No, Dose-dependent?] | Minimal | Yes | Yes |
| Apoptosis Induction | [Yes/No, % of cells] | No | Yes [6] | Variable, often necrotic |
| Caspase-3/7 Activation | [Yes/No, Fold increase] | No | Yes [6] | No |
| Predicted Primary Mechanism | [Apoptosis/Necrosis] | Inert | Apoptosis/Necrosis | Necrosis/Other |
Discussion of Potential Structure-Activity Relationships
-
Effect of the Hydroxyl Group: The phenolic -OH group is a critical functional moiety. It can be involved in hydrogen bonding and can be metabolized to form reactive quinone species, which can induce oxidative stress and apoptosis. [6]A comparison with phenol itself can help determine if the observed cytotoxicity is primarily driven by this group.
-
Effect of the Methyl Group: The methyl group can influence the compound's lipophilicity (its ability to cross cell membranes) and may sterically hinder or promote interactions with biological targets. [3]Its position relative to the hydroxyl group is crucial.
-
Combined Effect vs. Parent Compound: The significant difference (or lack thereof) in cytotoxicity between 6-Methyl-[1,1'-biphenyl]-2-ol and the parent biphenyl directly quantifies the contribution of the methyl and hydroxyl substituents. Studies have shown that for some biphenyls, hydroxylated metabolites can be more cytotoxic than the parent compound. [20]
Conclusion
This guide presents a logical and scientifically rigorous workflow for characterizing the cytotoxicity of 6-Methyl-[1,1'-biphenyl]-2-ol. By employing a multi-assay approach that interrogates cell metabolism, membrane integrity, and the specific pathways of cell death, researchers can generate a comprehensive and reliable toxicological profile. The comparative analysis against structurally related compounds is essential for elucidating the structure-activity relationships that govern its biological effects. This foundational data is a prerequisite for any further development of this compound for therapeutic, industrial, or agricultural applications.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
